

# An In-depth Technical Guide to the Physical and Chemical Characteristics of Difenzoquat

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## Compound of Interest

Compound Name: *Difenzoquat*

Cat. No.: *B1210283*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of **Difenzoquat**, primarily focusing on its commercially available form, **Difenzoquat** methyl sulfate. The information is presented to be a valuable resource for research, scientific, and drug development applications.

## Chemical Identity

**Difenzoquat** is the common name for the 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium cation. It is a post-emergence herbicide used to control wild oats, particularly in wheat and barley crops.<sup>[1]</sup> It is structurally a pyrazole compound with two phenyl rings, and its biological activity is similar to that of bipyridylium compounds like paraquat. Commercially, it is available as **Difenzoquat** methyl sulfate.<sup>[2]</sup>

Identifier	Value
IUPAC Name	1,2-dimethyl-3,5-diphenyl-1H-pyrazolium
Chemical Formula (cation)	C <sub>17</sub> H <sub>17</sub> N <sub>2</sub> <sup>+</sup>
CAS Number (cation)	49866-87-7
Molecular Weight (cation)	249.33 g/mol
Chemical Formula (methyl sulfate)	C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O <sub>4</sub> S
CAS Number (methyl sulfate)	43222-48-6
Molecular Weight (methyl sulfate)	360.43 g/mol [3]

## Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Difenzoquat** methyl sulfate.

Table 1: Physical Properties of **Difenzoquat** Methyl Sulfate

Property	Value	Conditions
Physical State	Crystalline solid[2][4]	Ambient
Color	White to off-white, colorless[2] [5]	-
Odor	Odorless[2]	-
Melting Point	155 - 157 °C[2][4]	-
Boiling Point	Decomposes before boiling[1]	-
Vapor Pressure	< 1 x 10 <sup>-7</sup> hPa (< 1 x 10 <sup>-9</sup> kPa)[2][6]	20 °C
Density	0.796 g/cm <sup>3</sup>	20 °C

Table 2: Chemical Properties of **Difenzoquat** Methyl Sulfate

Property	Value	Conditions
Water Solubility	765,000 mg/L[7]	20 °C
Solubility in Organic Solvents	Moderately soluble in polar organic solvents; poorly soluble in non-polar organic solvents.	-
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	-0.55	pH 7
Stability	Stable under normal conditions. Decomposed by strong acids and oxidizing agents.[4] Residues are stable in frozen wheat grain and straw for up to 24 months.	-

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Difenzoquat**, based on internationally recognized guidelines, and a specific analytical method for residue analysis.

The melting point of **Difenzoquat** methyl sulfate can be determined using the capillary method with a liquid bath or metal block apparatus.

- Principle: A small, uniform sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is observed.
- Apparatus:
  - Capillary tubes (thin-walled, sealed at one end)
  - Melting point apparatus with a heating block or liquid bath (e.g., silicone oil)
  - Calibrated thermometer or temperature sensor

- Procedure:
  - A small amount of finely powdered, dry **Difenzoquat** methyl sulfate is introduced into a capillary tube to a height of 2-4 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The sample is heated at a rapid rate to a temperature approximately 10°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute.
  - The temperature at which the first signs of melting are observed ( $T_s$ ) and the temperature at which the substance is completely molten ( $T_e$ ) are recorded. The melting range is reported as  $T_s - T_e$ .

Due to its high water solubility, the flask method is appropriate for **Difenzoquat** methyl sulfate.  
[8]

- Principle: A supersaturated solution of the substance in water is prepared at an elevated temperature and then allowed to equilibrate at the test temperature. The concentration of the substance in the saturated aqueous solution is then determined.
- Apparatus:
  - Constant temperature water bath or shaker
  - Glass flasks with stoppers
  - Analytical balance
  - Centrifuge (optional)
  - Analytical instrumentation for quantification (e.g., HPLC-UV)
- Procedure:

- An excess amount of **Difenzoquat** methyl sulfate is added to a known volume of distilled water in a glass flask.
- The flask is agitated in a constant temperature bath at a temperature slightly above the test temperature (e.g., 30°C) for at least 24 hours to ensure saturation.
- The temperature is then lowered to the test temperature (e.g., 20°C) and the solution is agitated for at least another 24 hours to allow equilibrium to be reached, with excess solid remaining.
- The solution is allowed to stand, or is centrifuged, to separate the undissolved solid.
- A clear aliquot of the supernatant is carefully removed.
- The concentration of **Difenzoquat** in the aliquot is determined by a suitable analytical method, such as HPLC-UV.

Given the very low vapor pressure of **Difenzoquat** methyl sulfate, the gas saturation method is a suitable technique.<sup>[6][9]</sup>

- Principle: A stream of inert gas is passed over the substance at a known, slow flow rate, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated based on the ideal gas law.
- Apparatus:
  - Constant temperature bath or oven
  - Inert gas supply (e.g., nitrogen) with a flow controller
  - Saturation column containing the test substance on an inert support
  - Trapping system (e.g., sorbent tubes) to collect the vapor
  - Analytical instrumentation for quantification (e.g., GC-MS or HPLC)
- Procedure:

- The saturation column is packed with an inert support material coated with **Difenzoquat** methyl sulfate.
- The column is placed in a constant temperature bath set to the desired test temperature.
- A controlled, slow flow of inert gas is passed through the saturation column for a predetermined period.
- The gas exiting the column passes through a trapping system to collect the vaporized **Difenzoquat**.
- The amount of **Difenzoquat** collected in the trap is quantified using a sensitive analytical method.
- The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.

The shake flask method is suitable for determining the log  $K_{ow}$  of **Difenzoquat**, which is expected to be in the lower range.[\[10\]](#)[\[11\]](#)

- Principle: The substance is partitioned between n-octanol and water in a vessel. After equilibration, the concentrations of the substance in both phases are measured, and the partition coefficient is calculated as the ratio of the concentrations.
- Apparatus:
  - Glass vessels with stoppers (e.g., centrifuge tubes)
  - Mechanical shaker
  - Centrifuge
  - Analytical instrumentation for quantification (e.g., HPLC-UV)
- Procedure:
  - Prepare mutually saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

- A known amount of **Difenzoquat** methyl sulfate is dissolved in either the n-octanol or water phase. The initial concentration should not exceed 0.01 mol/L.
- The two phases are combined in a vessel at a defined volume ratio.
- The vessel is shaken in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically for at least 24 hours).
- The phases are separated by centrifugation.
- The concentration of **Difenzoquat** in each phase is determined by a suitable analytical method.
- The partition coefficient ( $K_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as  $\log K_{ow}$ .

The following protocol is adapted from a published method for the determination of **Difenzoquat** residues in wheat products.[\[12\]](#)

- Principle: **Difenzoquat** is extracted from the sample matrix with an acidified organic solvent. The extract is then cleaned up using liquid-liquid partitioning and column chromatography before analysis by reversed-phase ion-pair HPLC with UV detection.
- Materials and Reagents:
  - Homogenizer/blender
  - Centrifuge and centrifuge tubes
  - Alumina column for chromatography
  - Rotary evaporator
  - HPLC system with a UV detector and a C8 or C18 reversed-phase column
  - Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Sodium octanesulfonate
- Phosphoric acid
- **Difenzoquat** methyl sulfate analytical standard
- Procedure:
  - Extraction:
    - Homogenize a representative sample of the wheat product (e.g., flour, bread).
    - Weigh 10 g of the homogenized sample into a centrifuge tube.
    - Add acidified acetonitrile and shake vigorously.
    - Centrifuge and collect the supernatant.
  - Liquid-Liquid Partitioning:
    - Perform sequential extractions of the supernatant at acidic and basic pH values to remove interfering co-extractives.
  - Column Chromatography Cleanup:
    - Pass the resulting organic extract through an alumina column.
    - Elute the **Difenzoquat** with an appropriate solvent mixture.
  - Sample Concentration and Reconstitution:
    - Evaporate the eluate to dryness using a rotary evaporator.
    - Reconstitute the residue in a known volume of the HPLC mobile phase.
  - HPLC Analysis:

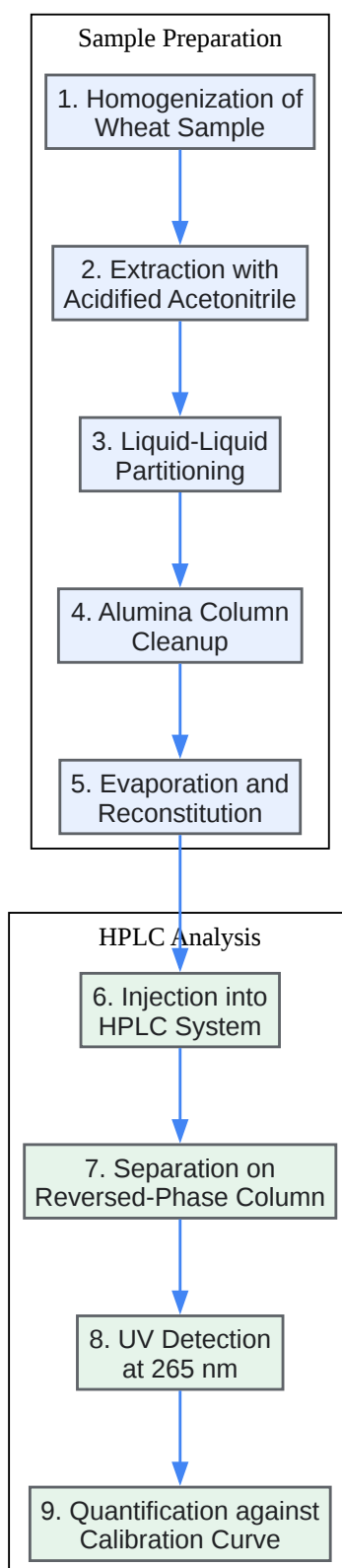


- Column: LiChrosorb RP-8 (or equivalent)
- Mobile Phase: Acetonitrile/water (e.g., 70:30 v/v) containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0 with phosphoric acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 265 nm
- Injection Volume: 50-100  $\mu$ L
- Quantify the **Difenzoquat** concentration by comparing the peak area to that of a calibration curve prepared from analytical standards.

## Mode of Action and Degradation

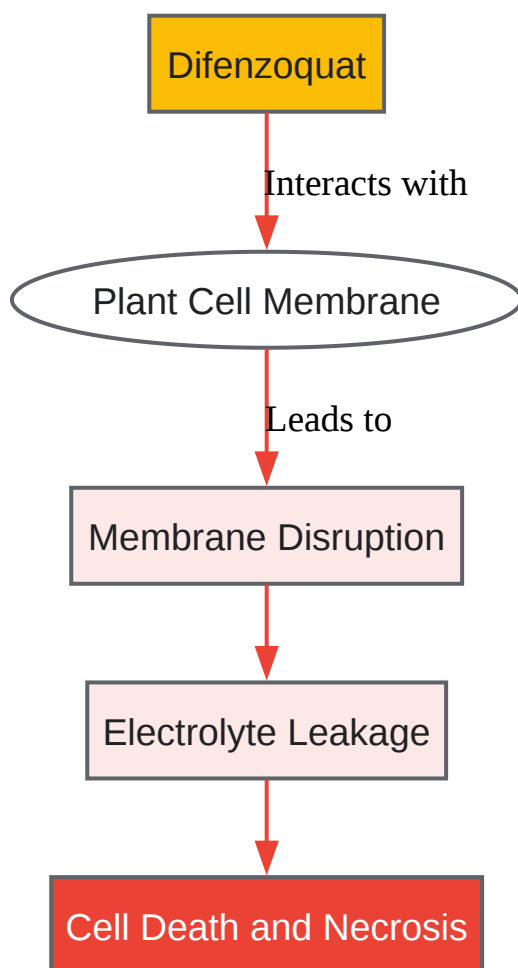
- Mechanism of Action: The primary mode of action of **Difenzoquat** is the rapid destruction of cell membranes.<sup>[1]</sup> While the specific biochemical pathway is not fully elucidated, it is known to have contact activity similar to paraquat, causing electrolyte leakage from plant cells.<sup>[13]</sup> It may also inhibit photophosphorylation and mitochondrial respiration.<sup>[14]</sup>
- Metabolism and Degradation: **Difenzoquat** is not extensively metabolized in plants or by soil microorganisms.<sup>[12]</sup> Residues in plants and animals are primarily the parent compound. Photolytic demethylation in water and soil has been suggested as a potential degradation pathway, leading to the formation of monomethyl pyrazole.

## Visualizations



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Caption: Workflow for the HPLC analysis of **Difenzoquat** residues in wheat.



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Caption: Simplified logical relationship of **Difenzoquat**'s mode of action.

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